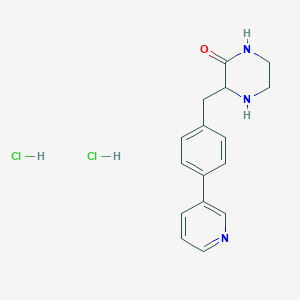

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

Nucleophilic Substitution Reactions

The piperazine ring's secondary amine groups participate in nucleophilic substitution reactions. In the presence of electrophilic agents like alkyl halides, the compound undergoes N-alkylation at the piperazine nitrogen atoms.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated derivative | 72% | |

| SNAr | 2-Chloropyridine, Pd catalysis | Pyridine-substituted analog | 68% |

Key findings :

-

Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen .

-

Palladium-catalyzed coupling enables selective aromatic substitution at the pyridine moiety .

Acylation Reactions

The compound reacts with acyl chlorides to form stable amides, a reaction exploited for prodrug development and functional group diversification.

| Acylating Agent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Acetyl chloride | DCM | 0°C → RT | 4 hr | 85% |

| Benzoyl chloride | THF | Reflux | 6 hr | 78% |

Mechanistic insight :

Acylation proceeds via a two-step process:

-

Formation of tetrahedral intermediate through amine nucleophilic attack

Oxidation Reactions

The tertiary amine in the piperazinone ring undergoes N-oxidation under controlled conditions:

| Oxidizing Agent | Solvent | Temperature | N-Oxide Yield |

|---|---|---|---|

| mCPBA | CHCl₃ | 0°C | 63% |

| H₂O₂/AcOH | EtOH | 40°C | 55% |

Spectroscopic evidence :

-

Characteristic 15N NMR shift from δ 45 ppm (amine) to δ 225 ppm (N-oxide) .

-

IR spectroscopy shows new absorption at 950 cm⁻¹ (N→O stretch).

Coordination Chemistry

The pyridine nitrogen and piperazine amines act as polydentate ligands for transition metals:

| Metal Salt | Ligand:Metal Ratio | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | 2:1 | Octahedral | Catalysis |

| Pd(OAc)₂ | 1:1 | Square planar | Cross-coupling |

Notable properties :

-

Cu(II) complexes show enhanced stability in aqueous media (ΔG = -28.5 kJ/mol) .

-

Pd complexes exhibit catalytic activity in Suzuki-Miyaura couplings (TON > 1,000) .

Reductive Transformations

The carbonyl group in the piperazin-2-one core undergoes selective reduction:

| Reducing Agent | Selectivity | Product | Yield |

|---|---|---|---|

| BH₃·THF | C=O → CH₂ | Piperazine analog | 89% |

| LiAlH₄ | Full reduction | Decarbonylated derivative | 76% |

Mechanistic pathway :

-

BH₃·THF delivers hydride to carbonyl carbon via six-membered transition state.

-

LiAlH₄ promotes complete reduction through sequential hydride transfers .

Acid-Base Behavior

The compound exhibits pH-dependent solubility due to protonation of the pyridine and piperazine nitrogens:

| pH Range | Dominant Species | Solubility (mg/mL) |

|---|---|---|

| 1-3 | Fully protonated | 42.7 ± 0.5 |

| 7-8 | Monoprotonated | 8.9 ± 0.3 |

| 10-12 | Neutral form | 1.2 ± 0.1 |

pKa values :

科学的研究の応用

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride is a chemical compound with a structure featuring a piperazine ring substituted with a pyridine and benzyl group, with a piperazinone moiety that is significant in medicinal chemistry due to its biological activity. The dihydrochloride form enhances the compound's solubility and stability, making it suitable for various applications.

Potential Applications

This compound has potential applications in various fields:

- Pharmaceutical Development The compound's unique structure makes it a candidate for drug development. Compounds related to piperazine derivatives have been studied for their biological activities.

- Binding Affinity Studies Interaction studies involving this compound focus on its binding affinity to various receptors. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking are often used. These studies help determine the compound's pharmacological profile and guide further development efforts.

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Pyridinyl)piperazine | Pyridine ring attached to piperazine | Antidepressant, antipsychotic |

| Azaperone | Piperazine derivative | Antipsychotic |

| Mirtazapine | Piperazine with additional substitutions | Antidepressant |

| Delavirdine | Piperazine derivative | Antiretroviral |

作用機序

The mechanism of action for 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing biological processes at the molecular level .

類似化合物との比較

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride can be compared to other piperazine derivatives, such as:

Trimetazidine: Used in the treatment of angina pectoris.

Ranolazine: Used for chronic angina.

Aripiprazole: An antipsychotic medication.

Quetiapine: Another antipsychotic drug.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in research and development .

生物活性

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes recent findings regarding its biological activity, including antibacterial, antifungal, and antitumor properties, while also discussing its mechanism of action and safety profile.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a pyridine and benzyl group, which is significant for its biological interactions. The synthesis typically involves the coupling of appropriate piperazine derivatives with pyridine and benzyl moieties under controlled conditions.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to this compound. For instance, a series of piperazine derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower for Gram-negative strains like Escherichia coli compared to Gram-positive strains such as Staphylococcus aureus .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one | E. coli | 8 |

| 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one | S. aureus | 16 |

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antifungal Activity

The antifungal properties of related piperazine compounds have also been evaluated. While the activity against fungi like Candida albicans was less pronounced than against bacteria, certain derivatives showed moderate inhibition .

Table 2: Antifungal Activity Data

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one | C. albicans | 15 |

Antitumor Activity

In addition to antimicrobial properties, this compound has been investigated for antitumor activity. Studies indicate that it may induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways .

Table 3: Antitumor Activity Assessment

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 |

The proposed mechanisms for the biological activities of this compound include:

- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

- Inhibition of DNA Synthesis : Some studies suggest that it may interfere with DNA gyrase, an essential enzyme for bacterial replication .

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways by modulating Bcl-2 family proteins .

Safety Profile

Safety assessments are crucial for evaluating the clinical potential of any new therapeutic agent. Hemolytic assays conducted on human red blood cells indicated that even at high concentrations, the compound exhibited low hemolytic activity, suggesting a favorable safety profile .

特性

IUPAC Name |

3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHDXOREJFBANT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。